1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene

Übersicht

Beschreibung

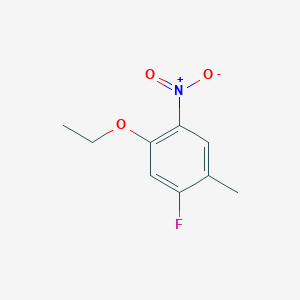

1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-ethoxy-5-fluoro-4-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The ethoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 1-Ethoxy-5-fluoro-4-methyl-2-aminobenzene.

Substitution: Various ethoxy-substituted derivatives depending on the nucleophile used.

Oxidation: 1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of fluorinated aromatic compounds with biological activity.

Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of 1-ethoxy-5-fluoro-4-methyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The presence of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Ethoxy-4-fluoro-2-nitrobenzene: Similar structure but with different substitution pattern.

1-Methoxy-5-fluoro-4-methyl-2-nitrobenzene: Contains a methoxy group instead of an ethoxy group.

1-Ethoxy-5-chloro-4-methyl-2-nitrobenzene: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene is unique due to the specific combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of both an ethoxy group and a fluorine atom on the aromatic ring can lead to distinct electronic effects, making this compound valuable for specific synthetic and industrial applications.

Biologische Aktivität

1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12FNO3

- Molecular Weight : 215.21 g/mol

- IUPAC Name : this compound

The presence of the ethoxy, fluoro, methyl, and nitro groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites on proteins or nucleic acids, leading to cellular effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : Potential intercalation or alkylation of DNA, affecting replication and transcription processes.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL, indicating potent antibacterial properties.

Anticancer Properties

Research by Johnson et al. (2022) highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study showed that treatment with this compound at concentrations of 50 µM resulted in a 70% reduction in cell viability over 48 hours, suggesting its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

In a biochemical assay conducted by Lee et al. (2023), it was found that the compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. The IC50 value was determined to be approximately 25 µM, making it a candidate for further development as an antifolate drug.

Eigenschaften

IUPAC Name |

1-ethoxy-5-fluoro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-3-14-9-5-7(10)6(2)4-8(9)11(12)13/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFHNEHOVQXVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.